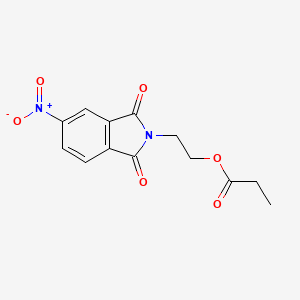
N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with amino and methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2,5-dimethoxyaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The resulting 4-amino-2,5-dimethoxyaniline is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to form the desired sulfonamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using industrial-grade nitrating and reducing agents.
Continuous Flow Reactors: Employing continuous flow reactors for sulfonation to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong nucleophiles.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonamides.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the manufacture of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparación Con Compuestos Similares
- N-(4-amino-2,5-diethoxyphenyl)benzamide
- 4-amino-N-(2,5-dimethoxyphenyl)benzamide
Comparison:
- N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct antimicrobial properties.
- N-(4-amino-2,5-diethoxyphenyl)benzamide and 4-amino-N-(2,5-dimethoxyphenyl)benzamide lack the sulfonamide group, making them less effective as antimicrobial agents but potentially useful in other chemical applications.
Propiedades
IUPAC Name |
N-(4-amino-2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-10-4-6-11(7-5-10)22(18,19)17-13-9-14(20-2)12(16)8-15(13)21-3/h4-9,17H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSSTUGTDOTHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C(=C2)OC)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-[[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone](/img/structure/B5793240.png)





![2-(4-chlorophenoxy)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5793294.png)
![Ethyl 1-[(3-hydroxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5793330.png)
![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)

![4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]pyridin-2-yl]benzenesulfonamide](/img/structure/B5793344.png)



